molecular formula C11H14O2 B1346694 4'-Methoxybutyrophenone CAS No. 4160-51-4

4'-Methoxybutyrophenone

Cat. No.: B1346694
CAS No.: 4160-51-4
M. Wt: 178.23 g/mol
InChI Key: JLCDSZXBELPBRD-UHFFFAOYSA-N
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Description

4'-Methoxybutyrophenone (CAS 4160-51-4) is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It is characterized by a butyrophenone backbone substituted with a methoxy group (-OCH₃) at the para position of the aromatic ring. Key physical properties include:

  • Appearance: White crystalline solid
  • Melting Point: 26°C
  • Boiling Point: 124–128°C at 4 mmHg
  • Density: 1.001–1.029 g/cm³
  • Refractive Index: 1.5378–1.5398

The compound is primarily used in organic synthesis and as a pharmaceutical intermediate . Its methoxy group enhances electron density in the aromatic ring, influencing reactivity in electrophilic substitution reactions.

Properties

IUPAC Name

1-(4-methoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCDSZXBELPBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194423
Record name 4'-Methoxybutyrophenone
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Molecular Weight

178.23 g/mol
Source PubChem
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CAS No.

4160-51-4
Record name 1-(4-Methoxyphenyl)-1-butanone
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Record name 4'-Methoxybutyrophenone
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Record name p-Methoxybutyrophenone
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Record name 4'-Methoxybutyrophenone
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Record name 4'-methoxybutyrophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Methoxybutyrophenone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of anisole (methoxybenzene) with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Anisole+Butyryl chlorideAlCl34’-Methoxybutyrophenone+HCl\text{Anisole} + \text{Butyryl chloride} \xrightarrow{\text{AlCl}_3} \text{4'-Methoxybutyrophenone} + \text{HCl} Anisole+Butyryl chlorideAlCl3​​4’-Methoxybutyrophenone+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxybutyrophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxybutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Methoxybutyrophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methoxybutyrophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. The methoxy group and the carbonyl functionality play crucial roles in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4'-Methoxybutyrophenone with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound 4160-51-4 C₁₁H₁₄O₂ 178.23 -OCH₃ at para position Organic synthesis, pharma
4-Chloro-4'-methoxybutyrophenone 40877-19-8 C₁₁H₁₃ClO₂ 212.67 -OCH₃ and -Cl at para positions Specialty synthesis
4'-Methylbutyrophenone 4160-52-5 C₁₁H₁₄O 162.23 -CH₃ at para position Ionization studies
4'-Methoxypropiophenone 100-06-1 C₁₀H₁₂O₂ 164.20 -OCH₃ with shorter C₃ chain Fragrance, intermediates
4-Chloro-4'-fluorobutyrophenone N/A C₁₀H₁₀ClF₃O 230.64 -Cl and -F at para positions High-reactivity synthesis

Detailed Comparative Analysis

4-Chloro-4'-methoxybutyrophenone (CAS 40877-19-8)
  • Structural Difference : Incorporates both methoxy (-OCH₃) and chloro (-Cl) groups at the para position .
  • Reactivity: The electron-withdrawing -Cl group reduces aromatic ring electron density compared to this compound, making it less reactive in electrophilic substitutions but more reactive in nucleophilic pathways .
  • Safety : Classified as hazardous, requiring strict handling protocols due to toxicity .
  • Applications : Used in niche chemical syntheses where dual functional groups are required .
4'-Methylbutyrophenone (CAS 4160-52-5)
  • Structural Difference : Substitutes -OCH₃ with a methyl (-CH₃) group .
  • Physical Properties : Lower molecular weight (162.23 g/mol) and higher volatility compared to the methoxy analogue .
  • Research Relevance : Studied for ionization energy (8.8 ± 0.2 eV), providing insights into fragmentation patterns under electron impact .
4'-Methoxypropiophenone (CAS 100-06-1)
  • Structural Difference: Shorter propanone chain (C₃ instead of C₄) .
  • Physical Properties : Lower boiling point and molecular weight (164.20 g/mol) due to reduced chain length .
  • Applications : Widely used in perfumery and as a precursor for anti-inflammatory drugs .
4-Chloro-4'-fluorobutyrophenone
  • Structural Difference : Combines chloro (-Cl) and fluoro (-F) substituents .
  • Reactivity : The strong electron-withdrawing effects of -Cl and -F make it highly reactive in cross-coupling reactions .

Commercial and Industrial Relevance

  • This compound is commercially available from suppliers like TCI Chemicals (purity ≥97%) and Alfa Aesar, highlighting its demand in research and industry .

Biological Activity

4'-Methoxybutyrophenone (C11H14O2) is a chemical compound known for its diverse biological activities. This article explores its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies that highlight its applications in medical research.

  • Molecular Weight : 178.23 g/mol
  • Chemical Structure : Contains a butyrophenone backbone with a methoxy group at the para position.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A molecular docking study revealed that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in breast cancer progression. The binding scores for N-(4-methoxy)-benzoyl-N'-phenylthiourea were reported at -7.3 kcal/mol, indicating significant interaction with the receptor . In vitro cytotoxicity assays against MCF-7 cells yielded an IC50 value of approximately 0.38 mM, suggesting promising anticancer activity.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Studies indicate that it may attenuate oxidative stress in neuronal cells, which is pivotal in neurodegenerative diseases. The compound's efficacy in protecting against hydrogen peroxide-induced toxicity was demonstrated through MTT assays, showing reduced cell damage compared to controls .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Its efficacy as an antibacterial agent has been documented, suggesting potential applications in treating infections caused by resistant strains. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in managing inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The study concluded that modifications to the methoxy group significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Neuroprotection in Animal Models

A recent animal study assessed the neuroprotective effects of this compound in models of induced oxidative stress. Results indicated significant improvements in behavioral assessments and reduced markers of oxidative damage in treated groups compared to controls .

Summary of Research Findings

Biological ActivityFindings
AnticancerIC50 = 0.38 mM against MCF-7 cells; significant EGFR inhibition
NeuroprotectiveAttenuates oxidative stress; protects neuronal cells from damage
AntimicrobialEffective against various bacterial strains; disrupts cell membranes
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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